3-benzyl-2-oxo-2H-chromen-4-yl acetate
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Overview
Description
3-benzyl-2-oxo-2H-chromen-4-yl acetate is a chemical compound belonging to the class of coumarins, which are benzopyran derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-oxo-2H-chromen-4-yl acetate typically involves the O-acylation reaction of 3-benzyl-2-oxo-2H-chromen-4-ol with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a few hours .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-oxo-2H-chromen-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-benzyl-2-oxo-2H-chromen-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and sensors .
Mechanism of Action
The mechanism of action of 3-benzyl-2-oxo-2H-chromen-4-yl acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- 3-benzyl-2-oxo-2H-chromen-4-yl propionate
- 4-hydroxycoumarin derivatives
Uniqueness
3-benzyl-2-oxo-2H-chromen-4-yl acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl group enhances lipophilicity, potentially improving cell membrane permeability, while the acetate group can be hydrolyzed to release active coumarin derivatives .
Properties
Molecular Formula |
C18H14O4 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(3-benzyl-2-oxochromen-4-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-12(19)21-17-14-9-5-6-10-16(14)22-18(20)15(17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
MJMYHBOLFATURC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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